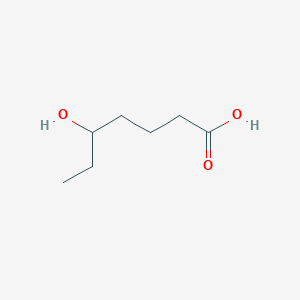5-Hydroxyheptanoic acid
CAS No.: 13730-52-4
Cat. No.: VC14397325
Molecular Formula: C7H14O3
Molecular Weight: 146.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 13730-52-4 |
|---|---|
| Molecular Formula | C7H14O3 |
| Molecular Weight | 146.18 g/mol |
| IUPAC Name | 5-hydroxyheptanoic acid |
| Standard InChI | InChI=1S/C7H14O3/c1-2-6(8)4-3-5-7(9)10/h6,8H,2-5H2,1H3,(H,9,10) |
| Standard InChI Key | ICKVZOWXZYBERI-UHFFFAOYSA-N |
| SMILES | CCC(CCCC(=O)O)O |
| Canonical SMILES | CCC(CCCC(=O)O)O |
Introduction
Chemical and Structural Properties
Molecular Characteristics
5-Hydroxyheptanoic acid belongs to the class of hydroxy fatty acids, featuring both a hydroxyl (-OH) and a carboxylic acid (-COOH) functional group. Its IUPAC name is 5-hydroxyheptanoic acid, and its structure can be represented as . Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 146.186 g/mol | |
| CAS Registry Number | 13730-52-4 | |
| Exact Mass | 146.0943 g/mol | |
| Boiling Point | Not reported | - |
| Melting Point | Not reported | - |
The compound’s stereochemistry is significant; the (5S)-enantiomer has been documented in PubChem (CID: 14029724) , highlighting the potential for chiral-specific biological activity.
Spectroscopic Data
-
Infrared (IR) Spectroscopy: Peaks corresponding to hydroxyl (3200–3600 cm) and carboxylic acid (1700–1725 cm) groups are observed .
-
Mass Spectrometry: Fragmentation patterns include losses of (18 Da) and (44 Da), consistent with hydroxy acid derivatives .
Synthesis and Industrial Production
Synthetic Routes
5-Hydroxyheptanoic acid is synthesized via multiple pathways:
Oxidation of 5-Oxoheptanoic Acid
Reduction of 5-oxoheptanoic acid (CAS: 3637-13-6) using sodium borohydride () or lithium aluminum hydride () yields the target compound. This method requires controlled conditions to avoid over-reduction.
Hydroformylation of Hexene
Hexene undergoes hydroformylation to form heptanal, which is subsequently oxidized to 5-hydroxyheptanoic acid using potassium permanganate () or chromium trioxide ().
Patent-Based Synthesis
A U.S. patent (US3691189A) describes the preparation of isoxazolyl derivatives of 5-hydroxyheptanoic acid via a multi-step sequence involving hydroxylamine treatment, cyclization, and acid hydrolysis . For example, reacting 7-(3,5-dimethyl-4-isoxazolyl)-5-oxoheptanal with aluminum isopropoxide in toluene yields the lactone form .
Optimization Challenges
-
Yield and Purity: Reductions using in isopropanol at to optimize stereoselectivity .
-
Side Reactions: Over-oxidation to dicarboxylic acids (e.g., heptanedioic acid) or esterification must be minimized.
Applications in Pharmaceuticals and Organic Chemistry
Lactone Formation
5-Hydroxyheptanoic acid readily undergoes intramolecular esterification to form γ-lactones, which are valuable in fragrance and pharmaceutical industries. For instance, aluminum isopropoxide-mediated cyclization in toluene produces 7-(3,5-dimethyl-4-isoxazolyl)-5-hydroxyheptanoic acid lactone .
Bioactive Molecule Synthesis
The compound serves as a precursor for:
-
Isoxazolyl Derivatives: Used in antimicrobial and anti-inflammatory agents .
-
ω-Hydroxy Fatty Acids: Key intermediates in biodegradable polymers .
Metabolic Studies
Elevated urinary levels of 5-hydroxyheptanoic acid have been linked to hypoglycemic episodes in pediatric patients, suggesting its role as a biomarker for metabolic disorders . In one study, patients excreted 70 mg/g creatinine of this compound alongside adipic and suberic acids during hypoglycemic crises .
Biochemical Significance and Pathological Associations
Role in Fatty Acid Oxidation
5-Hydroxyheptanoic acid is a byproduct of incomplete β-oxidation of medium-chain fatty acids. Its accumulation in urine correlates with:
-
Hypoglycemia: Low insulin levels and impaired gluconeogenesis .
-
Mitochondrial Dysfunction: Disrupted electron transport chain activity, as seen in Reye’s syndrome .
Diagnostic Marker
In a cohort of 21 patients, urinary 5-hydroxyhexanoic acid (a homolog) was detected in Reye’s syndrome cases, though 5-hydroxyheptanoic acid remained specific to hypoglycemia .
Analytical Methods for Detection
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Derivatization with bis(trimethylsilyl)trifluoroacetamide (BSTFA) enhances volatility .
-
Quantification: Linear ranges of 1–100 μg/mL with detection limits of 0.5 μg/mL .
Nuclear Magnetic Resonance (NMR)
-NMR (400 MHz, CDCl): δ 1.35–1.50 (m, 4H, CH), 2.30 (t, 2H, COOH), 3.60 (m, 1H, CH-OH) .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume